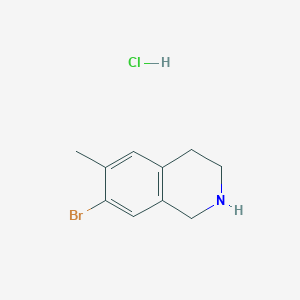

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative with a bromine atom at position 7 and a methyl group at position 6 on the aromatic ring. Its molecular formula is C₁₀H₁₃BrClN, with a molecular weight of 262.58 g/mol . The compound is commercially available with a purity of ≥95%, as indicated by suppliers like Combi-Blocks Inc. and CymitQuimica . It is primarily used as a building block in pharmaceutical and organic synthesis due to its bicyclic structure, which serves as a scaffold for developing bioactive molecules.

Key properties include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-12-6-9(8)5-10(7)11;/h4-5,12H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZSGAVWDYOJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C=C1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215798-22-4 | |

| Record name | Isoquinoline, 7-bromo-1,2,3,4-tetrahydro-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215798-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Condensation Reaction: 4-Acetamidobenzaldehyde is condensed with benzaldehyde under basic conditions to form 4-formylamino-α,β-unsaturated ketone.

Bromination: The ketone compound is then reacted with 3-bromo-1-propene to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline.

Hydrochloride Formation: The resulting 7-bromo-1,2,3,4-tetrahydroisoquinoline is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

1.1. Analgesic Development

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been identified as a potential lead compound for developing new analgesics targeting kappa opioid receptors. These receptors are crucial in pain modulation, and selective antagonism may lead to analgesics with fewer side effects compared to traditional opioids.

- Mechanism of Action : The compound interacts selectively with kappa opioid receptors, showing minimal binding affinity for mu and delta receptors. This selectivity is vital for reducing common side effects associated with non-selective opioid medications .

1.2. Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease. The unique substitution pattern of this compound may enhance its neuroprotective efficacy through modulation of specific biochemical pathways.

2.1. Intermediate in Chemical Synthesis

This compound serves as an important intermediate in synthesizing complex organic molecules. Its bromine atom allows for various nucleophilic substitution reactions, making it versatile in constructing more complex structures .

- Synthetic Pathways : Common methods for synthesizing this compound include bromination of 4-methyl-1,2,3,4-tetrahydroisoquinoline using electrophilic aromatic substitution techniques .

3.1. Antimicrobial and Anticancer Properties

Initial investigations have suggested that compounds within the tetrahydroisoquinoline class possess antimicrobial and anticancer properties. Ongoing studies aim to elucidate the mechanisms by which this compound exerts these effects.

Data Summary Table

Case Study 1: Kappa Opioid Receptor Antagonism

A study explored the structure-activity relationships of various tetrahydroisoquinoline derivatives including this compound. Results indicated that modifications at the 7-position significantly impacted binding affinity to kappa receptors while minimizing interactions with mu receptors.

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of tetrahydroisoquinolines in cellular models of neurodegeneration. The study demonstrated that compounds similar to this compound could reduce oxidative stress markers in neuronal cells.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the tetrahydroisoquinoline ring can influence its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride differ in substituent type, position, or ring system. Below is a detailed comparison based on molecular properties, substituent effects, and applications:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Methoxy vs. Methyl: The 6-methoxy derivative (C₁₀H₁₂BrClNO) has improved solubility due to the polar OCH₃ group, making it suitable for aqueous-phase reactions . Positional Isomerism: Methyl groups at C3 or C2 (vs. C6) alter steric hindrance, impacting interactions with biological targets like enzymes or receptors .

Pharmacological Relevance: The 3-methyl analog (CAS 848135-96-6) undergoes rigorous analytical testing (HPLC, NMR), suggesting its use in drug development . Quinoline derivatives (e.g., CAS 135631-91-3) are prioritized in heterocyclic chemistry for their expanded aromatic systems .

Synthetic Utility :

Biological Activity

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. Its molecular formula is C10H12BrN·HCl with a molecular weight of approximately 262.58 g/mol. This compound exhibits significant biological activity due to its unique structural features, including a bromine atom at the 7th position and a methyl group at the 6th position of the isoquinoline structure.

Structural Characteristics

The tetrahydroisoquinoline core structure is pivotal in determining the compound's reactivity and biological properties. The presence of specific substituents such as bromine and methyl groups influences its interactions with biological targets, making it a subject of interest in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C10H12BrN·HCl |

| Molecular Weight | 262.58 g/mol |

| Key Substituents | Bromine (7 position), Methyl (6 position) |

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways associated with neurodegenerative diseases and other health conditions. The compound's mechanism of action is not yet fully elucidated but is believed to involve:

- Enzyme Inhibition : Compounds in the THIQ class have been shown to inhibit key enzymes involved in neurotransmitter metabolism.

- Receptor Interaction : They may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Pharmacological Properties

Research indicates that THIQ derivatives exhibit a range of pharmacological effects:

- Neuroprotective Effects : Some studies suggest that these compounds may provide neuroprotection against oxidative stress and excitotoxicity.

- Antiviral Activity : Preliminary findings indicate potential antiviral properties against pathogens such as SARS-CoV-2, with some derivatives showing significant efficacy in vitro .

Neuroprotective Studies

A study exploring the neuroprotective effects of various THIQ derivatives found that certain compounds could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to the modulation of antioxidant enzyme activity.

Antiviral Activity

Recent research has highlighted the antiviral potential of THIQ compounds, particularly against SARS-CoV-2. For instance, one study reported that a related THIQ derivative exhibited an EC50 value of 3.15 μM against viral replication in Vero E6 cells, demonstrating comparable potency to established antiviral agents .

Q & A

Q. What are the most effective synthetic routes for 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can experimental parameters be optimized?

Methodological Answer:

- Core Synthesis : Start with the isoquinoline scaffold. Bromination at the 7-position and methylation at the 6-position can be achieved via electrophilic substitution, followed by hydrogenation to reduce the heterocyclic ring. Hydrochloride salt formation is typically done using HCl in a polar solvent (e.g., ethanol) .

- Optimization : Use statistical design of experiments (DoE) to minimize trial-and-error. For example, a factorial design can screen variables like temperature, solvent polarity, and catalyst loading to maximize yield . Quantum chemical calculations (e.g., DFT) can model reaction pathways to predict optimal conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to verify substitution patterns and ring saturation. Mass spectrometry (HRMS) for molecular ion validation .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. Quantify impurities via spiked standards and calibration curves .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Monitor for discoloration or precipitate formation over time .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic systems?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation. Isotopic labeling (e.g., D₂O for proton exchange studies) can clarify mechanistic steps.

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and activation energies. Compare computed IR spectra with experimental data to validate intermediates .

Q. How should researchers address contradictory data in yield optimization or spectroscopic analysis?

Methodological Answer:

- Root-Cause Analysis : For yield discrepancies, replicate experiments under identical conditions and validate reagent purity via ICP-MS. For NMR anomalies, check solvent deuteration levels and paramagnetic impurities.

- Cross-Validation : Use orthogonal techniques (e.g., compare XRD data with NMR assignments) to resolve structural ambiguities .

Q. What advanced computational tools can predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Reaction Path Search Software : Tools like GRRM (Global Reaction Route Mapping) or AFIR (Artificial Force-Induced Reaction) can explore potential pathways for brominated isoquinolines in silico.

- Machine Learning : Train models on existing reaction databases to predict regioselectivity in electrophilic substitutions .

Q. What separation techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography : Use flash chromatography with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH). For enantiomeric separation, chiral stationary phases (e.g., cellulose derivatives) may be required.

- Crystallization : Optimize solvent pairs (e.g., THF/water) to enhance crystal purity. Monitor polymorphism via hot-stage microscopy .

Q. What challenges arise in quantifying trace impurities, and how can they be mitigated?

Methodological Answer:

- LC-MS/MS : Use tandem mass spectrometry with MRM (multiple reaction monitoring) to detect sub-ppm impurities. Validate limits of detection (LOD) using spiked matrices.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products. Compare with stability-indicating assays .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?

Methodological Answer:

- Accelerated Stability Testing : Use buffer solutions (pH 1–13) and elevated temperatures (40–80°C) to simulate long-term storage. Monitor degradation via UPLC-TOF and identify products using QSAR (Quantitative Structure-Activity Relationship) models .

Q. What role could this compound play in developing enzyme inhibitors or receptor modulators?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Br with Cl or CF₃) and screen against target enzymes (e.g., monoamine oxidases) using fluorescence-based assays.

- Molecular Docking : Use AutoDock Vina to predict binding affinities to active sites. Validate with SPR (Surface Plasmon Resonance) for kinetic binding analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.